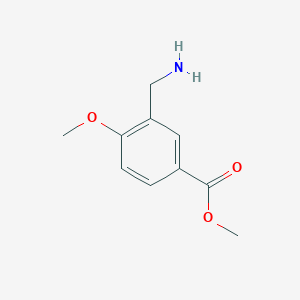

Methyl 3-(aminomethyl)-4-methoxybenzoate

説明

BenchChem offers high-quality Methyl 3-(aminomethyl)-4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(aminomethyl)-4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

771579-95-4 |

|---|---|

分子式 |

C10H13NO3 |

分子量 |

195.21 g/mol |

IUPAC名 |

methyl 3-(aminomethyl)-4-methoxybenzoate |

InChI |

InChI=1S/C10H13NO3/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-5H,6,11H2,1-2H3 |

InChIキー |

NMRNMVXLCIGQKM-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)C(=O)OC)CN |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Key Aminomethoxybenzoate Intermediates in Pharmaceutical Development

A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and Clarification of Compound Identity

In the landscape of pharmaceutical synthesis, precision in chemical nomenclature is paramount. The query for "Methyl 3-(aminomethyl)-4-methoxybenzoate" specifies a compound with an aminomethyl group (-CH2NH2) attached to the benzene ring. However, a comprehensive search of chemical databases and supplier catalogs reveals that this specific structure is not a commonly referenced or commercially available intermediate.

It is highly probable that the intended subjects of interest are two closely related and widely utilized structural isomers, which are pivotal building blocks in medicinal chemistry:

-

Methyl 3-amino-4-methoxybenzoate (CAS RN: 24812-90-6 )[1][2][3][4][5][6][7][8]

-

Methyl 4-amino-3-methoxybenzoate (CAS RN: 41608-64-4 )[9][10][11][12]

These molecules possess an amino group (-NH2) directly attached to the aromatic ring, and their distinct substitution patterns offer different strategic advantages in the synthesis of complex pharmaceutical agents. This guide will provide an in-depth technical overview of both of these critical intermediates, focusing on their synthesis, properties, applications, and handling, thereby empowering researchers to effectively integrate them into their drug discovery workflows.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of these isomers are foundational to their handling, reaction setup, and purification. Below is a summary of their key characteristics, compiled from authoritative sources.[2][3][11][12]

| Property | Methyl 3-amino-4-methoxybenzoate | Methyl 4-amino-3-methoxybenzoate |

| CAS Number | 24812-90-6[1][2][3][4][5][6][7][8] | 41608-64-4[9][10][11][12] |

| Molecular Formula | C9H11NO3[2][3] | C9H11NO3[9][12] |

| Molecular Weight | 181.19 g/mol [2] | 181.19 g/mol [11][12] |

| Appearance | White to gray to brown powder/crystal[1] | White to light yellow/orange powder/crystal |

| Melting Point | 82-87 °C | 127-131 °C |

| IUPAC Name | methyl 3-amino-4-methoxybenzoate[3] | methyl 4-amino-3-methoxybenzoate[12] |

| Common Synonyms | 3-Amino-p-anisic Acid Methyl Ester[1][2] | 4-Amino-3-methoxybenzoic Acid Methyl Ester[12] |

Synthesis and Mechanistic Insights

The synthesis of these isomers typically involves standard, yet robust, organic transformations. The choice of starting material and reaction sequence is dictated by the desired substitution pattern.

Route 1: Synthesis of Methyl 4-amino-3-methoxybenzoate

A common and efficient pathway to this isomer begins with vanillic acid (4-hydroxy-3-methoxybenzoic acid), a readily available natural product. The synthesis involves two key transformations: nitration followed by reduction.

Experimental Protocol: Nitration and Reduction

-

Nitration: Vanillic acid is first esterified to methyl vanillate. The subsequent nitration is regioselective due to the directing effects of the hydroxyl and methoxy groups.

-

Reduction: The resulting nitro-compound is then reduced to the corresponding amine. Catalytic hydrogenation is a clean and effective method for this step.

The causality behind this sequence is crucial: performing nitration on the free acid can lead to lower yields and purification challenges. Esterification at the outset provides a more stable substrate for the subsequent steps.

Sources

- 1. Methyl 3-Amino-4-methoxybenzoate | 24812-90-6 | TCI EUROPE N.V. [tcichemicals.com]

- 2. Methyl-3-amino-4-methoxybenzoate | 24812-90-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. Methyl 3-Amino-4-methoxybenzoate | C9H11NO3 | CID 2734814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 24812-90-6|Methyl 3-amino-4-methoxybenzoate|BLD Pharm [bldpharm.com]

- 5. Methyl 3-amino-4-methoxybenzoate | 24812-90-6 [chemicalbook.com]

- 6. 24812-90-6 Cas No. | Methyl 3-amino-4-methoxybenzoate | Matrix Scientific [matrixscientific.com]

- 7. Methyl 3-Amino-4-methoxybenzoate | 24812-90-6 | TCI AMERICA [tcichemicals.com]

- 8. PubChemLite - Methyl 3-amino-4-methoxybenzoate (C9H11NO3) [pubchemlite.lcsb.uni.lu]

- 9. Methyl 4-amino-3-methoxybenzoate | 41608-64-4 [sigmaaldrich.com]

- 10. Methyl 4-amino-3-methoxybenzoate | 41608-64-4 [sigmaaldrich.com]

- 11. anaxlab.com [anaxlab.com]

- 12. Methyl 4-amino-3-methoxybenzoate | C9H11NO3 | CID 602411 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 3-aminomethyl-p-anisate chemical structure

An in-depth technical guide on the chemical structure, synthetic methodology, and application of Methyl 3-aminomethyl-p-anisate .

Executive Summary & Chemical Identity

Methyl 3-(aminomethyl)-4-methoxybenzoate , commonly referred to as methyl 3-aminomethyl-p-anisate , is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug discovery. Featuring a rigidified benzylic amine, an electron-rich anisole core, and a selectively addressable methyl ester, this compound serves as a critical intermediate in the synthesis of peptidomimetics, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands.

By offering orthogonal reactivity across its functional groups, it allows synthetic chemists to build complex molecular architectures with high precision and minimal protecting-group manipulations.

Table 1: Physicochemical Properties

| Property | Specification |

| Chemical Name | Methyl 3-(aminomethyl)-4-methoxybenzoate |

| Common Synonym | Methyl 3-aminomethyl-p-anisate |

| CAS Registry Number (Free Base) | 771579-95-4 |

| CAS Registry Number (HCl Salt) | 1809064-98-9[1] |

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.22 g/mol |

| Topological Polar Surface Area (TPSA) | 61.8 Ų |

| Hydrogen Bond Donors / Acceptors | 1 / 3 |

Structural Analysis & Orthogonal Reactivity

The molecular architecture of methyl 3-aminomethyl-p-anisate is defined by three distinct functional domains, each offering specific reactivity profiles governed by electronic and steric effects:

-

Primary Aminomethyl Group (C3): This benzylic amine acts as a potent nucleophile and hydrogen bond donor. Because it is insulated from the aromatic ring by a methylene (-CH2-) spacer, its lone pair is not delocalized into the pi-system, preserving its high basicity (pKa ~9.0) and making it highly reactive toward acyl chlorides and activated carboxylic acids.

-

Methoxy Group (C4): The strong +M (resonance donating) effect of the methoxy group increases the electron density of the aromatic ring. While it inductively withdraws electron density (-I effect) through the sigma framework, its primary role is to provide steric shielding to the adjacent aminomethyl group and stabilize the core against unwanted electrophilic degradation.

-

Methyl Ester (C1): Positioned para to the methoxy group, the ester is slightly deactivated toward nucleophilic attack due to the electron-donating nature of the anisole ring. This provides a stable handle that survives amine-coupling conditions but can be selectively saponified under basic conditions (e.g., LiOH/THF/H2O) when carboxylate functionalization is required.

Caption: Orthogonal reactivity profile of the three primary functional groups.

Synthetic Methodology & Mechanistic Workflows

Synthesizing benzylic amines directly (e.g., via reductive amination or direct alkylation with ammonia) is historically plagued by over-alkylation (yielding secondary/tertiary amines) or hydrogenolysis (cleavage of the C-N bond).

To ensure a self-validating, high-fidelity system , the recommended protocol utilizes a three-step sequence starting from methyl 3-methyl-4-methoxybenzoate, leveraging an azide intermediate followed by a highly controlled Staudinger reduction[2].

Caption: Three-step synthetic workflow for Methyl 3-aminomethyl-p-anisate via Staudinger reduction.

Step-by-Step Protocol & Causality

Phase 1: Radical Benzylic Bromination

-

Reagents: Methyl 3-methyl-4-methoxybenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Azobisisobutyronitrile (AIBN, 0.05 eq), Acetonitrile (0.2 M).

-

Causality: NBS provides a low, steady concentration of bromine radicals, preventing electrophilic aromatic substitution on the electron-rich anisole ring. AIBN serves as the thermal radical initiator. The benzylic position is selectively targeted because the resulting benzylic radical is heavily stabilized by resonance with the aromatic pi-system.

-

In-Process Control (IPC): TLC (Hexanes/EtOAc 8:2) with UV visualization. Validate the disappearance of the starting material and the appearance of a slower-eluting spot (the bromide).

Phase 2: Nucleophilic Substitution (Azidation)

-

Reagents: Intermediate 1 (1.0 eq), Sodium Azide (NaN3, 1.5 eq), DMF (0.2 M).

-

Causality: The benzylic bromide is a highly active electrophile. DMF, a polar aprotic solvent, optimally solvates the sodium cation, leaving the azide anion "naked" and highly nucleophilic for a rapid, clean SN2 displacement.

-

In-Process Control (IPC): LC-MS to confirm the mass shift. (Safety Note: Organic azides can be energetic; maintain reaction temperatures below 80°C and avoid chlorinated solvents during the aqueous workup to prevent the formation of explosive diazidomethane).

Phase 3: Staudinger Reduction

-

Reagents: Intermediate 2 (1.0 eq), Triphenylphosphine (PPh3, 1.2 eq), THF/H2O (10:1 ratio, 0.1 M).

-

Causality: Why not use standard catalytic hydrogenation (Pd/C, H2)? Benzylic amines are notoriously susceptible to hydrogenolysis under palladium catalysis, which would cleave the C-N bond and revert the compound to a methyl group. The Staudinger reduction[2] circumvents this entirely. PPh3 attacks the azide to form a stable aza-ylide (iminophosphorane) intermediate while extruding nitrogen gas. The addition of water hydrolyzes the ylide to yield the primary amine and triphenylphosphine oxide cleanly.

-

In-Process Control (IPC): Ninhydrin stain on TLC will reveal a bright purple spot, confirming the presence of a primary amine.

Analytical Validation (Quality Control)

To ensure the structural integrity of the synthesized methyl 3-aminomethyl-p-anisate, the following analytical signatures must be verified. This self-validating analytical profile confirms both the regiochemistry of the substitution and the survival of the ester group.

-

High-Resolution LC-MS (ESI+): Expected m/z for [M+H]+ is 196.1 .

-

1H NMR (400 MHz, CDCl3):

-

δ 7.98 (dd, J = 8.5, 2.1 Hz, 1H): Aromatic proton para to the aminomethyl group.

-

δ 7.92 (d, J = 2.1 Hz, 1H): Aromatic proton isolated between the ester and aminomethyl groups (meta-coupling only).

-

δ 6.89 (d, J = 8.5 Hz, 1H): Aromatic proton ortho to the methoxy group.

-

δ 3.91 (s, 3H): Methoxy ether protons (-OCH3).

-

δ 3.88 (s, 3H): Methyl ester protons (-COOCH3).

-

δ 3.82 (s, 2H): Benzylic methylene protons (-CH2NH2).

-

δ 1.65 (br s, 2H): Primary amine protons (exchanges with D2O).

-

References

-

Chemsrc. "Methyl 3-(aminomethyl)-4-methoxybenzoate hydrochloride". Chemsrc Database. Available at:[Link]

-

Organic Chemistry Portal. "Staudinger Reaction / Staudinger Reduction". Organic Chemistry Portal. Available at: [Link]

Sources

An In-depth Technical Guide to 3-aminomethyl-4-methoxybenzoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Undocumented Chemical Space

In the landscape of chemical research and drug discovery, scientists often encounter compounds that, while structurally plausible, lack a significant footprint in the existing literature. 3-aminomethyl-4-methoxybenzoic acid methyl ester is one such molecule. A thorough search of chemical databases reveals a notable absence of extensive experimental data for this specific compound. It is frequently confused with its close isomer, methyl 3-amino-4-methoxybenzoate (CAS No. 24812-90-6).

This guide, therefore, moves beyond a simple recitation of known facts. It is designed as a predictive and methodological resource, grounded in the established principles of organic chemistry. As a Senior Application Scientist, my objective is to provide you with a robust framework for the synthesis, characterization, and potential application of this novel building block, empowering you to confidently navigate this undocumented chemical space.

Molecular Overview and Predicted Physicochemical Properties

3-aminomethyl-4-methoxybenzoic acid methyl ester incorporates several key functional groups that define its potential utility: a primary benzylic amine, a methoxy-substituted aromatic ring, and a methyl ester. This combination makes it an attractive scaffold for library synthesis in medicinal chemistry, offering multiple points for diversification. The primary amine serves as a nucleophilic handle or a basic center, the ester can be hydrolyzed or converted to an amide, and the aromatic ring provides a rigid core for pharmacophore modeling.

While experimental data is scarce, we can predict its core properties with a high degree of confidence based on its structure and comparison with analogous compounds.

| Property | Predicted Value / Description | Rationale / Source |

| IUPAC Name | methyl 3-(aminomethyl)-4-methoxybenzoate | Standard nomenclature rules. |

| Molecular Formula | C₁₀H₁₃NO₃ | Calculated from structure. |

| Molecular Weight | 195.22 g/mol | Calculated from formula. |

| Monoisotopic Mass | 195.08954 Da | Calculated from isotopic masses.[1] |

| Appearance | Off-white to light yellow solid | Based on similar substituted aminobenzoates. |

| Boiling Point | > 300 °C (Predicted) | Higher than the isomeric amino compound due to the flexible aminomethyl group, but likely to decompose at high temperatures. |

| Melting Point | 75-85 °C (Estimated) | Estimated based on related structures. The isomeric amino compound melts at 84-88 °C. |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | The amine and ester groups confer polarity, while the benzene ring provides non-polar character. |

| pKa (Amine) | ~9.0 - 9.5 (Predicted) | Typical pKa for a primary benzylic amine. |

Proposed Synthetic Routes: A Strategic Approach

The absence of a commercial source necessitates a de novo synthesis. Two logical and robust pathways are proposed, leveraging well-established and reliable organic transformations. The primary route, via a Gabriel synthesis, is recommended for its high selectivity and avoidance of common side reactions.

Primary Recommended Route: The Gabriel Synthesis Pathway

The Gabriel synthesis is a superior method for preparing primary amines from alkyl halides.[2][3] Its key advantage is the use of the phthalimide anion as an ammonia surrogate, which prevents the over-alkylation that plagues direct amination with ammonia.[3][4] This pathway ensures a clean conversion to the desired primary amine.

Caption: Proposed workflow for the Gabriel synthesis of the target compound.

Step 1: Radical Bromination of Methyl 3-methyl-4-methoxybenzoate

-

Causality: This step introduces a reactive handle (a bromine atom) at the benzylic position. N-Bromosuccinimide (NBS) is the reagent of choice for selective allylic and benzylic bromination under free-radical conditions, minimizing reactions on the aromatic ring. A radical initiator like AIBN (Azobisisobutyronitrile) is required to start the reaction.

-

Protocol:

-

To a solution of methyl 3-methyl-4-methoxybenzoate (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent under reduced pressure to yield crude methyl 3-(bromomethyl)-4-methoxybenzoate, which can be used in the next step, often without further purification.

-

Step 2: Nucleophilic Substitution with Potassium Phthalimide

-

Causality: The phthalimide anion is an excellent, soft nucleophile that attacks the electrophilic benzylic carbon, displacing the bromide in a clean Sₙ2 reaction.[5] This forms a stable N-alkylated phthalimide, effectively "protecting" the nitrogen and preventing further reaction.[4][6]

-

Protocol:

-

Dissolve the crude methyl 3-(bromomethyl)-4-methoxybenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add potassium phthalimide (1.2 eq) to the solution.

-

Heat the mixture to 80-90°C and stir for 4-6 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to obtain the N-protected intermediate.

-

Step 3: Deprotection via Hydrazinolysis (Ing-Manske Procedure)

-

Causality: Hydrazine acts as a strong nucleophile, attacking the carbonyl carbons of the phthalimide group. This leads to the formation of a stable five-membered phthalhydrazide ring, which precipitates from the solution, driving the reaction to completion and liberating the desired primary amine.[7] This method is often preferred over acidic or basic hydrolysis, which can require harsh conditions and potentially cleave the methyl ester.[8]

-

Protocol:

-

Suspend the N-protected intermediate (1.0 eq) in ethanol (EtOH).

-

Add hydrazine hydrate (NH₂NH₂, 1.5-2.0 eq) to the suspension.

-

Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

-

Cool the mixture and acidify with dilute HCl to dissolve the amine product and any remaining hydrazine.

-

Filter off the phthalhydrazide precipitate.

-

Make the filtrate basic with an aqueous NaOH or NaHCO₃ solution and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 3-aminomethyl-4-methoxybenzoic acid methyl ester. Purify further by column chromatography if necessary.

-

Alternative Route: Reduction of a Nitrile Precursor

An alternative strategy involves the reduction of a cyano group. This route is also highly effective, though it relies on different starting materials and reagents.

Sources

- 1. PubChemLite - Methyl 4-(aminomethyl)-3-methoxybenzoate hydrochloride (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Chapter 22: Gabriel synthesis RNH2 [canov.jergym.cz]

- 6. Phthalimides [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

Methodological & Application

Synthesis of Methyl 3-(aminomethyl)-4-methoxybenzoate from bromomethyl precursor

[1]

Abstract & Strategic Analysis

The synthesis of Methyl 3-(aminomethyl)-4-methoxybenzoate (Target Molecule) from its bromomethyl precursor presents a classic chemoselectivity challenge.[1] While the benzylic bromide is highly electrophilic, the presence of the methyl ester moiety restricts the use of harsh nucleophiles or reducing agents that could lead to hydrolysis (to the acid) or amidation/hydrazide formation.

This guide details a robust protocol using the Delépine Reaction . Unlike the Gabriel Synthesis (which risks hydrazide formation during deprotection) or direct ammonolysis (which leads to over-alkylation to secondary/tertiary amines), the Delépine reaction utilizes hexamethylenetetramine (HMTA) to generate a stable quaternary ammonium salt.[1] This intermediate is then cleaved under mild acidic conditions to yield the primary amine exclusively.[2]

Retrosynthetic Logic

The transformation relies on the "Latent Nucleophile" strategy. HMTA acts as a capped ammonia equivalent.[1] The reaction proceeds via an SN2 mechanism followed by acid-catalyzed hydrolysis.[1][3]

Figure 1: Retrosynthetic disconnection showing the latent amine strategy.

Methodology Comparison

Before proceeding, it is critical to justify the selection of the Delépine route over other standard amination protocols for this specific substrate.

| Methodology | Feasibility | Critical Risk Analysis (Expertise) |

| Direct Ammonolysis (NH₃) | Low | High risk of dimerization (secondary amine formation).[1] Benzylic halides are too reactive for controlled mono-alkylation.[1] |

| Gabriel Synthesis | Medium | High risk of side reactions .[1] The hydrazine required for deprotection often reacts with methyl esters to form hydrazides (Ar-CONHNH₂).[1] |

| Azide Displacement (NaN₃) | High | Excellent chemoselectivity, but requires handling potentially explosive organic azides and subsequent reduction (H₂/Pd or Staudinger).[1] |

| Delépine Reaction | Optimal | Selected Route. Avoids metal catalysts and hazardous azides.[1] High atom economy for the nitrogen source. Self-limiting (stops at primary amine).[1] |

Detailed Experimental Protocol

Phase 1: Formation of the Quaternary Ammonium Salt

Objective: Convert the reactive alkyl bromide into a stable, water-soluble hexaminium salt.

-

Reagents:

-

Equipment: Round-bottom flask, Reflux condenser, Nitrogen inlet.

Step-by-Step Procedure:

-

Dissolution: Dissolve 10.0 g (approx. 38.6 mmol) of the bromomethyl precursor in 100 mL of Chloroform.

-

Note: Ethyl Acetate is a greener alternative; however, if the precursor solubility is low, Chloroform is preferred to ensure homogeneity before precipitation begins.

-

-

Addition: Add 5.68 g (40.5 mmol) of HMTA in one portion.

-

Reaction: Stir the mixture at room temperature for 4 hours. If precipitation is slow, heat to mild reflux (50°C) for 2 hours.[1]

-

Observation: A thick white precipitate (the quaternary salt) will form.[1] This is the self-validating signal that the SN2 reaction is proceeding.

-

-

Isolation: Cool the mixture to 0°C. Filter the white solid under vacuum.

-

Purification: Wash the filter cake with 2 x 20 mL of cold non-polar solvent (Ether or Hexane) to remove unreacted bromide.

-

Drying: Air dry the solid.[1] This intermediate is stable and can be stored if necessary.[1]

Phase 2: Methanolic Acidolysis (The "Methyl-Lock" Modification)

Objective: Cleave the HMTA cage to release the primary amine. Critical Nuance: Standard Delépine protocols use Ethanolic HCl.[1][2] Do NOT use Ethanol. Using ethanol with a methyl ester substrate will lead to transesterification (Ethyl ester impurity).[1] We use Methanol to "lock" the ester identity.

-

Reagents:

-

Equipment: Round-bottom flask, Reflux condenser.

Step-by-Step Procedure:

-

Suspension: Suspend the dried hexaminium salt in 100 mL of Methanol.

-

Acidification: Carefully add 15 mL of Concentrated HCl (excess).

-

Safety: This is an exothermic process.[1] Add slowly.

-

-

Digestion: Heat the mixture to reflux (65°C) for 2–4 hours.

-

Concentration: Concentrate the reaction mixture under reduced pressure to approx. 20 mL volume to remove excess methanol and volatile formaldehyde byproducts.

-

Filtration: Cool to room temperature. Ammonium chloride (NH₄Cl) byproduct may precipitate.[1] Filter this off if significant.

-

Isolation (as HCl Salt): The product is likely soluble in the residual acidic methanol.[1] Add Et₂O (Diethyl Ether) to induce precipitation of the Methyl 3-(aminomethyl)-4-methoxybenzoate Hydrochloride .[1]

-

Final Wash: Filter the product and wash with acetone (to remove traces of NH₄Cl and colored impurities).

Quality Control & Validation

Expected Data for Validation:

| Analytical Method | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 4.0–4.2 ppm (s, 2H) | Benzylic CH₂ .[1] Shift differs from bromide precursor (approx.[1] 4.6 ppm).[1] |

| ¹H NMR (DMSO-d₆) | δ 8.2–8.5 ppm (br s, 3H) | Ammonium NH₃⁺ .[1] Confirms formation of the amine salt.[10] |

| ¹H NMR (DMSO-d₆) | δ 3.8–3.9 ppm (s, 3H) | Methyl Ester .[1] Integrity check (ensure no hydrolysis to acid or ethyl ester). |

| HPLC | Single Peak | Purity >95%.[1] Monitor for "dimer" impurities (secondary amines).[1] |

Reaction Workflow Diagram

Figure 2: Process workflow emphasizing the critical solvent choice in Step 2.

Troubleshooting & Safety

Common Pitfalls

-

Transesterification: Using Ethanol or Isopropanol in Step 2 will scramble the ester. Strictly use Methanol.

-

Incomplete Hydrolysis: If the final NMR shows broad multiplets in the aliphatic region (3-5 ppm), the HMTA cage may not be fully cleaved. Increase reflux time or HCl concentration.

-

Ester Hydrolysis: If the product is the carboxylic acid (check MS for M-14 loss), the aqueous acid concentration was too high. Use dry HCl in Methanol (generated via Acetyl Chloride in MeOH) for water-sensitive esters, though the benzoate is generally robust to brief aqueous acid reflux.[1]

Safety Protocol

-

Lachrymator: The bromomethyl precursor is a potent eye irritant. Handle only in a fume hood.

-

Formaldehyde: The hydrolysis step releases formaldehyde (carcinogen).[1] Ensure excellent ventilation.[1]

-

Waste: The filtrate contains formaldehyde and ammonium salts. Dispose of according to hazardous waste regulations.

References

-

Delépine Reaction Overview

-

Application to Benzylic Halides

-

Synthesis of Analogous Benzoates (Reference for Precursor Reactivity)

-

Gabriel Synthesis Limitations (Hydrazide Formation)

Sources

- 1. Synthesis routes of Methyl 4-(bromomethyl)-3-methoxybenzoate [benchchem.com]

- 2. Delépine reaction - Wikipedia [en.wikipedia.org]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 5. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Reactions of alkyl (halomethyl)furancarboxylates with hexamethylenetetramine [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. perlego.com [perlego.com]

- 15. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

Reductive amination of Methyl 3-formyl-4-methoxybenzoate

Application Note: High-Fidelity Reductive Amination of Methyl 3-formyl-4-methoxybenzoate

Executive Summary

Methyl 3-formyl-4-methoxybenzoate (CAS: 52784-38-0) is a critical pharmacophore scaffold, widely employed in the synthesis of kinase inhibitors (e.g., EGFR targets) and GPCR ligands. Its dual functionality—an electrophilic aldehyde and a base-labile methyl ester—presents a chemoselectivity challenge. Standard reducing agents like Sodium Borohydride (NaBH₄) often result in over-reduction of the aldehyde to the benzyl alcohol or competitive hydrolysis of the ester.

This guide details a Direct Reductive Amination protocol using Sodium Triacetoxyborohydride (STAB) .[1] This method is selected for its exceptional chemoselectivity, allowing for the one-pot conversion of the aldehyde to a secondary or tertiary amine while leaving the methyl ester and methoxy ether moieties intact. An alternative Titanium(IV)-mediated protocol is provided for sterically hindered amines.

Strategic Analysis & Mechanism

Why Sodium Triacetoxyborohydride (STAB)?

The choice of STAB over NaBH₄ or NaCNBH₃ is dictated by the specific electronic requirements of the substrate:

-

Chemoselectivity: STAB is a mild hydride donor. It reduces protonated imines (iminium ions) rapidly but reacts negligibly with neutral aldehydes or esters. This kinetic differentiation prevents the formation of the des-amino benzyl alcohol byproduct.

-

Ester Stability: Unlike catalytic hydrogenation (which may require conditions that risk ester reduction or aromatic ring saturation) or Lithium Aluminum Hydride (which obliterates esters), STAB operates under slightly acidic conditions where the methyl ester is stable.

-

Safety: It avoids the toxicity risks associated with cyanoborohydride reagents.[1]

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine. In the presence of acetic acid (AcOH), the imine is protonated to an iminium ion, which is the active species reduced by STAB.

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. Note the critical role of acid catalysis in generating the reducible iminium species.

Experimental Protocols

Protocol A: Standard STAB Method (Primary & Secondary Amines)

Best for: Unhindered amines and general library synthesis.

Reagents:

-

Substrate: Methyl 3-formyl-4-methoxybenzoate (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Catalyst: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Procedure:

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve Methyl 3-formyl-4-methoxybenzoate (1.0 mmol, 194 mg) in DCE (5 mL).

-

Note: DCE is preferred over DCM for its slightly higher boiling point and better solubilization of STAB, but DCM is an acceptable alternative.

-

-

Imine Formation: Add the amine (1.1 mmol) followed by glacial Acetic Acid (1.0 mmol, 60 µL).

-

Critical Check: If the amine is a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base before adding AcOH.

-

-

Mixing: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

-

Why? This "pre-stir" allows the equilibrium to shift toward the imine before the reducing agent is introduced, minimizing aldehyde reduction.

-

-

Reduction: Add STAB (1.5 mmol, 318 mg) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Monitoring: Stir at RT for 4–16 hours. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of the aldehyde peak (typically ~10.4 ppm in ¹H NMR).

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

-

Extract with DCM (3 x 10 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Protocol B: Titanium(IV) Isopropoxide Method (Sterically Hindered Amines)

Best for: Electron-deficient amines (anilines) or bulky secondary amines where imine formation is unfavorable.

Reagents:

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)

-

Reducing Agent: NaBH₄ (1.5 equiv) (Note: STAB can also be used here, but NaBH₄ is often sufficient after Ti-complexation).

Step-by-Step Procedure:

-

Complexation: In a dry flask, mix Methyl 3-formyl-4-methoxybenzoate (1.0 mmol) and the amine (1.2 mmol) in dry THF (3 mL) or neat.

-

Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 mmol, 440 µL) dropwise.

-

Incubation: Stir at RT for 6–12 hours (or overnight for very hindered substrates).

-

Reduction: Dilute with dry Ethanol (2 mL) and add NaBH₄ (1.5 mmol, 57 mg) carefully.

-

Safety: Hydrogen gas evolution.

-

-

Workup (Crucial Step):

-

Quench with 1N NaOH or water. A heavy white precipitate (TiO₂) will form.

-

Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Proceed with standard extraction.

-

Decision Logic & Workflow

Use the following logic tree to select the appropriate protocol for your specific amine partner.

Figure 2: Decision matrix for selecting the optimal reductive amination strategy.

Optimization & Troubleshooting Data

The following table summarizes common issues and their chemical causality.

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<30%) | Imine formation equilibrium is unfavorable. | Use Protocol B (Ti-mediated) to scavenge water. Increase AcOH to 2.0 equiv in Protocol A. |

| Alcohol Byproduct | Aldehyde reduced before amine condensation. | Ensure 30 min pre-stir of Aldehyde + Amine before adding STAB. Avoid using NaBH₄ in Protocol A. |

| Ester Hydrolysis | pH too high (basic) or aqueous exposure. | Avoid strong bases. Ensure solvents are dry. Use STAB (mildly acidic) rather than NaCNBH₃/MeOH. |

| Incomplete Reaction | Boron-amine complex formation. | Ensure vigorous stirring during NaHCO₃ quench to break down B-N complexes and release the product. |

Safety & Handling

-

STAB: Reacts with water to release hydrogen gas (flammable). Keep container tightly sealed.

-

DCE: Suspected carcinogen. Handle in a fume hood. DCM is a safer alternative if DCE is unavailable.

-

Methyl 3-formyl-4-methoxybenzoate: Irritant. Avoid inhalation of dust.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7][8][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][9][11] Studies on Direct and Indirect Reductive Amination Procedures.[3][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3] [Link]

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[6] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 5. nbinno.com [nbinno.com]

- 6. designer-drug.com [designer-drug.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

Reduction of Methyl 3-cyano-4-methoxybenzoate to benzylamine

Technical Application Note: Chemoselective Reduction of Methyl 3-cyano-4-methoxybenzoate

Introduction & Scope

This guide details the chemoselective reduction of Methyl 3-cyano-4-methoxybenzoate (1) to Methyl 3-(aminomethyl)-4-methoxybenzoate (2).

The transformation presents a specific chemoselectivity challenge: reducing the nitrile (

This note provides two validated protocols:

-

Method A (Catalytic Hydrogenation): The industrial standard using Raney Nickel, optimized for scalability and atom economy.

-

Method B (Chemical Reduction): The "Cobalt Boride" method using

, ideal for bench-scale synthesis without high-pressure equipment.

Reaction Mechanism & Chemoselectivity

The reduction of a nitrile proceeds through an imine intermediate.[1] A critical side reaction in this process is the formation of secondary amines (dimerization), where the newly formed primary amine attacks the intermediate imine.[1]

Chemoselectivity Strategy:

-

Ester Preservation: Both methods selected below operate under conditions kinetically favorable for

reduction over -

Amine Purity: In Method A, ammonia is added to shift the equilibrium away from secondary amine formation.

Figure 1: Reaction pathway showing the stepwise reduction and the risk of dimerization.

Method A: Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up (>10g), Clean Workup, High Throughput.

Principle: Raney Nickel (RaNi) is a sponge-metal catalyst with high activity for nitrile hydrogenation. The reaction is performed in methanolic ammonia to suppress the formation of secondary amines [1].

Reagents & Equipment

-

Substrate: Methyl 3-cyano-4-methoxybenzoate.

-

Catalyst: Raney Nickel (W-2 or equivalent slurry in water).

-

Solvent: Methanol (anhydrous).

-

Additive: 7N Ammonia in Methanol (commercial solution).

-

Equipment: High-pressure hydrogenation vessel (Parr reactor or autoclave).

Protocol Steps

-

Catalyst Preparation:

-

Safety: Raney Nickel is pyrophoric when dry.[2] Always handle as a slurry under inert gas (Argon/Nitrogen).

-

Wash the RaNi slurry (approx. 20 wt% loading relative to substrate) three times with anhydrous methanol to remove water. Decant the supernatant carefully.

-

-

Loading:

-

Dissolve the substrate in Methanol (concentration ~0.2 M).

-

Add the solution to the autoclave containing the washed RaNi.

-

Add 7N

in MeOH (5 equivalents relative to substrate). Note: Ammonia prevents the primary amine product from attacking the intermediate imine.

-

-

Hydrogenation:

-

Seal the reactor and purge with Nitrogen (

bar). -

Purge with Hydrogen (

bar). -

Pressurize to 5–10 bar (70–145 psi)

. -

Stir vigorously at 40–50°C for 4–6 hours. Monitoring via HPLC is recommended to ensure complete consumption of the nitrile.

-

-

Workup:

-

Cool to room temperature and vent

. Purge with Nitrogen. -

Filter the mixture through a Celite pad (keep wet!) to remove the catalyst.

-

Critical: Immediately rinse the filter cake with water and dispose of it in a designated waste container (risk of fire).

-

Concentrate the filtrate under reduced pressure to remove

and MeOH.

-

-

Isolation:

-

Dissolve the residue in EtOAc.[1]

-

Add 1.1 eq of HCl (in dioxane or ether) to precipitate the Methyl 3-(aminomethyl)-4-methoxybenzoate Hydrochloride salt. This stabilizes the amine and prevents polymerization/oxidation.

-

Method B: Chemical Reduction (Cobalt Boride)

Best for: Bench-scale (<5g), No Autoclave required, High Chemoselectivity.

Principle: Sodium Borohydride (

Reagents

-

Substrate: Methyl 3-cyano-4-methoxybenzoate (1.0 eq).

-

Cobalt Source:

(1.5 eq). -

Reductant:

(7.0 eq).

Protocol Steps

-

Setup:

-

Dissolve the substrate (1.0 eq) and

(1.5 eq) in Methanol (0.1 M) in a round-bottom flask. The solution will be deep purple/pink. -

Cool the mixture to 0°C in an ice bath.

-

-

Reduction:

-

Add

(7.0 eq) portion-wise over 30 minutes. -

Observation: The solution will turn black (formation of Cobalt Boride) and evolve hydrogen gas vigorously.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

-

Quenching:

-

Carefully add 1N HCl dropwise until gas evolution ceases and the black precipitate dissolves (pH ~2).

-

Note: This destroys residual borohydride and solubilizes cobalt salts.

-

-

Extraction (Acid-Base Workup):

-

Wash the acidic aqueous layer with Diethyl Ether (removes unreacted non-basic organic impurities).

-

Basify the aqueous layer to pH >10 using concentrated aqueous Ammonia or NaOH.

-

Extract the free amine rapidly with Dichloromethane (

).

-

-

Purification:

-

Dry organic layers over

and concentrate.[6] -

Convert to HCl salt immediately for storage (as described in Method A).

-

Figure 2: Operational workflow for the Cobalt Boride reduction method.

Comparative Data & Troubleshooting

| Feature | Method A (Raney Ni) | Method B ( |

| Scale Suitability | High (>100g) | Low to Medium (<10g) |

| Pressure | High (5-10 bar) | Atmospheric |

| Chemoselectivity | Excellent (with | Excellent (Intrinsic) |

| Safety Risk | Pyrophoric Catalyst, | |

| Cost | Low (Catalyst reusable) | Moderate (Stoichiometric Co) |

Troubleshooting Guide:

-

Incomplete Conversion:

-

Method A: Catalyst may be poisoned. Increase loading or pressure. Ensure

quality. -

Method B:

may be degraded (wet). Use fresh reagent.

-

-

Ester Hydrolysis (Side Reaction):

-

Avoid prolonged exposure to strong aqueous base during workup. Keep the basic extraction phase brief and cold.

-

-

Product Coloration:

-

Benzylamines oxidize easily. If the product turns yellow/brown, recrystallize the HCl salt from Ethanol/Ether.

-

Safety & Handling

-

Raney Nickel: Class 4.2 Pyrophoric solid. Spontaneously ignites in air if dry.[2] Keep wet at all times.

-

Hydrogen Gas: Extremely flammable. Ensure proper grounding of autoclave equipment.

-

Cobalt Chloride: Suspected carcinogen and environmental toxin. Dispose of aqueous cobalt waste separately.

-

Cyanide Risk: While unlikely in reduction, nitrile hydrolysis can theoretically release HCN under acidic conditions. Work in a fume hood.

References

-

Nitrile Hydrogenation with Raney Nickel

-

Cobalt Boride Reduction

- Title: "Selective reduction of nitriles to amines with cobalt chloride and sodium borohydride"

- Source: Tetrahedron Letters, Vol 40, Issue 16, 1969.

-

URL:[Link]

- Context: The foundational paper for the chemoselective reduction of nitriles in the presence of esters.

-

General Review of Nitrile Reduction

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. youtube.com [youtube.com]

- 3. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]

- 4. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]

- 9. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

- 10. SciMeetings [scimeetings.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for the Amination of Methyl 3-(bromomethyl)-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of 3-(Aminomethyl)-4-methoxybenzoate Derivatives

Methyl 3-(aminomethyl)-4-methoxybenzoate and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. The presence of a primary or substituted amine on the benzylic position, coupled with the methoxy and methyl ester functionalities on the aromatic ring, provides a versatile scaffold for further chemical modifications. This application note provides a detailed guide to the amination of methyl 3-(bromomethyl)-4-methoxybenzoate, a key step in accessing these important building blocks. We will explore two primary synthetic strategies: direct amination via nucleophilic substitution and the Gabriel synthesis for the controlled production of primary amines.

Chemical Principles and Mechanistic Insights

The core of this transformation lies in the reactivity of the benzylic bromide in methyl 3-(bromomethyl)-4-methoxybenzoate. The carbon-bromine bond at the benzylic position is susceptible to nucleophilic attack due to the electron-withdrawing nature of the bromine atom and the ability of the benzene ring to stabilize the transition state.[1] The primary mechanism for this reaction is a bimolecular nucleophilic substitution (SN2) reaction.[1][2]

In an SN2 reaction, the nucleophile (the amine) attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion). This backside attack leads to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds through a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-leaving group bond breaking.

A significant challenge in direct amination is the potential for over-alkylation.[3][4] The primary amine product is itself a nucleophile and can react with another molecule of the starting bromide to form a secondary amine. This secondary amine can further react to form a tertiary amine and ultimately a quaternary ammonium salt. Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the desired primary or secondary amine.

To circumvent the issue of over-alkylation, the Gabriel synthesis offers a robust alternative for the exclusive synthesis of primary amines.[3][5][6] This method utilizes potassium phthalimide as a protected source of ammonia. The phthalimide anion is a potent nucleophile that displaces the benzylic bromide. The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine, to release the primary amine.[3][6]

Experimental Protocols

Protocol 1: Direct Amination with a Primary or Secondary Amine

This protocol describes a general procedure for the direct reaction of methyl 3-(bromomethyl)-4-methoxybenzoate with an amine. The choice of solvent and temperature can be optimized for specific amines.

Materials:

-

Methyl 3-(bromomethyl)-4-methoxybenzoate

-

Amine (e.g., benzylamine, diethylamine)

-

Acetonitrile (or DMF, THF)

-

Potassium carbonate (or other non-nucleophilic base)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-(bromomethyl)-4-methoxybenzoate (1.0 eq) in acetonitrile (10-15 mL per mmol of substrate).

-

Addition of Reagents: Add the desired amine (1.1-2.0 eq) and potassium carbonate (1.5-2.5 eq) to the solution. The use of a slight excess of the amine can help to drive the reaction to completion, while a larger excess may be used to minimize the formation of the secondary amine in the case of primary amine synthesis.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (40-80 °C) for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.

Data Summary Table:

| Parameter | Value |

| Substrate | Methyl 3-(bromomethyl)-4-methoxybenzoate |

| Nucleophile | Primary or Secondary Amine |

| Stoichiometry (Amine:Substrate) | 1.1:1 to 2:1 |

| Base | Potassium Carbonate (1.5-2.5 eq) |

| Solvent | Acetonitrile |

| Temperature | 25-82 °C |

| Reaction Time | 2-12 hours |

Experimental Workflow Diagram:

Caption: Workflow for the direct amination of methyl 3-(bromomethyl)-4-methoxybenzoate.

Protocol 2: Gabriel Synthesis for Primary Amine Formation

This two-step protocol is the method of choice for the clean synthesis of the primary amine, methyl 3-(aminomethyl)-4-methoxybenzoate, avoiding the formation of over-alkylation byproducts.[3][5]

Step 1: N-Alkylation of Potassium Phthalimide

Materials:

-

Methyl 3-(bromomethyl)-4-methoxybenzoate

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Methanol

Procedure:

-

Reaction Setup: To a solution of methyl 3-(bromomethyl)-4-methoxybenzoate (1.0 eq) in DMF (10 mL per mmol of substrate) in a round-bottom flask, add potassium phthalimide (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold deionized water with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and then with a small amount of cold methanol to remove any unreacted starting materials.

-

Drying: Dry the solid product, N-(4-methoxy-3-(methoxycarbonyl)benzyl)phthalimide, under vacuum.

Step 2: Hydrazinolysis of the Phthalimide

Materials:

-

N-(4-methoxy-3-(methoxycarbonyl)benzyl)phthalimide (from Step 1)

-

Hydrazine hydrate

-

Ethanol

-

Concentrated hydrochloric acid

-

Sodium hydroxide solution

Procedure:

-

Reaction Setup: Suspend the N-alkylated phthalimide (1.0 eq) in ethanol (15 mL per mmol) in a round-bottom flask equipped with a reflux condenser.

-

Addition of Hydrazine: Add hydrazine hydrate (1.5-2.0 eq) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux for 1-3 hours. A thick precipitate of phthalhydrazide will form.

-

Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH ~1.

-

Isolation of Byproduct: Filter off the precipitated phthalhydrazide and wash it with ethanol.

-

Isolation of Product: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with a sodium hydroxide solution to pH >10.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired primary amine, methyl 3-(aminomethyl)-4-methoxybenzoate.

Data Summary Table:

| Parameter (Step 1) | Value |

| Substrate | Methyl 3-(bromomethyl)-4-methoxybenzoate |

| Reagent | Potassium Phthalimide (1.1 eq) |

| Solvent | DMF |

| Temperature | 80-100 °C |

| Reaction Time | 2-4 hours |

| Parameter (Step 2) | Value |

| Substrate | N-alkylated phthalimide |

| Reagent | Hydrazine hydrate (1.5-2.0 eq) |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 1-3 hours |

Gabriel Synthesis Workflow Diagram:

Caption: Two-step workflow for the Gabriel synthesis of the primary amine.

Troubleshooting and Expected Outcomes

-

Low Yield in Direct Amination: If the yield is low, ensure the base is sufficiently strong and non-nucleophilic to deprotonate the amine without competing in the substitution reaction. Also, consider increasing the reaction temperature or time.

-

Over-alkylation in Direct Amination: To minimize the formation of secondary and tertiary amines, use a larger excess of the starting amine or add the benzylic bromide slowly to a solution of the amine.

-

Incomplete Hydrazinolysis in Gabriel Synthesis: If the deprotection step is sluggish, ensure sufficient hydrazine is used and the reflux time is adequate. The formation of a dense precipitate is a good visual indicator of reaction progress.

-

Product Characterization: The final products should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm their identity and purity.

Conclusion

The amination of methyl 3-(bromomethyl)-4-methoxybenzoate is a versatile and crucial transformation for the synthesis of valuable pharmaceutical intermediates. The choice between direct amination and the Gabriel synthesis depends on the desired product. Direct amination is a more straightforward approach for synthesizing secondary and tertiary amines, while the Gabriel synthesis provides a reliable method for obtaining primary amines without the complication of over-alkylation. Careful control of reaction conditions and appropriate purification techniques are essential for achieving high yields and purity of the target compounds.

References

-

Chatterjee, A. (n.d.). Gabriel Synthesis. Cambridge University Press. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Myers, A. G. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

KSU Faculty. (n.d.). Nucleophilic Substitution Reactions. King Saud University. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Using Methyl 3-(aminomethyl)-4-methoxybenzoate in peptide coupling

Application Note: Peptide Coupling & Linker Strategy using Methyl 3-(aminomethyl)-4-methoxybenzoate

Abstract

Methyl 3-(aminomethyl)-4-methoxybenzoate (CAS 1809064-98-9 / 771579-95-4) is a specialized bifunctional building block utilized in the synthesis of peptidomimetics, PROTAC® linkers, and fragment-based drug discovery. Distinguished by its benzylamine nucleophile and methyl benzoate electrophile, this scaffold offers a robust handle for extending peptide chains or capping N-termini while retaining a latent carboxylic acid for downstream diversification. This guide provides optimized protocols for amide bond formation, ester hydrolysis, and troubleshooting, ensuring high-yield incorporation into complex molecular architectures.

Chemical Profile & Strategic Utility

Unlike aniline-based linkers (e.g., methyl 3-amino-4-methoxybenzoate), the aminomethyl group in this compound acts as a primary aliphatic amine. This structural feature breaks conjugation with the aromatic ring, significantly enhancing nucleophilicity and flexibility while reducing the risk of oxidation associated with electron-rich anilines.

| Property | Specification | Strategic Implication |

| Structure | 3-(Aminomethyl)-4-methoxybenzoate | Bifunctional: Primary amine (Nucleophile) + Methyl Ester (Latent Electrophile). |

| Nucleophilicity | High (Benzylamine type) | Reacts rapidly with activated esters; superior to anilines. |

| Electronic Effect | 4-Methoxy (EDG) | Increases electron density on the ring; slightly deactivates the ester toward hydrolysis (requires optimized saponification). |

| Solubility | Moderate (DCM, DMF, DMSO) | Compatible with standard peptide synthesis solvents. |

| Stability | High | Stable to TFA (acid) and tertiary bases; Ester requires strong base (OH⁻) to cleave. |

Experimental Workflows

Decision Logic for Coupling Reagents

The choice of coupling reagent depends on the steric demand of the carboxylic acid partner.

Detailed Protocols

Protocol A: N-Acylation (Amide Bond Formation)

Objective: Couple Methyl 3-(aminomethyl)-4-methoxybenzoate to an N-protected amino acid (e.g., Boc-Phe-OH).

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Methyl 3-(aminomethyl)-4-methoxybenzoate (HCl salt) (1.1 equiv)

-

HATU (1.1 equiv) [Preferred for speed/yield] or EDC/HOBt (1.2 equiv) [Preferred for cost/scalability]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv if using amine salt; 2.0 equiv if free base)

-

Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Procedure:

-

Activation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

-

Base Addition: Add DIPEA (1.0 equiv) and stir at Room Temperature (RT) for 5 minutes to generate the activated ester (OAt/OBt ester).

-

Note: Pre-activation minimizes potential guanidinylation side reactions.

-

-

Coupling: Add Methyl 3-(aminomethyl)-4-methoxybenzoate (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).

-

Reaction: Stir at RT under nitrogen atmosphere. Monitor by TLC or LC-MS.

-

Typical Time: 1–4 hours. The benzylamine is highly reactive.

-

-

Workup (Crucial for Purity):

-

Dilute reaction mixture with EtOAc (10x volume).

-

Wash 1: 1M HCl or 5% Citric Acid (x2) – Removes unreacted amine and DIPEA.

-

Wash 2: Sat. NaHCO₃ (x2) – Removes unreacted acid and HOBt/HOAt byproducts.

-

Wash 3: Brine (x1).

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Validation:

-

LC-MS: Look for [M+H]⁺ peak corresponding to Product.

-

¹H NMR: Verify the presence of the amide doublet (NH) and the diastereotopic benzylic protons (CH₂-Ar).

-

Protocol B: Ester Hydrolysis (Saponification)

Objective: Reveal the carboxylic acid for downstream chain extension.

Challenge: The electron-donating methoxy group at the para position (relative to the ester) stabilizes the ester carbonyl, making it less electrophilic than unsubstituted benzoates. Standard conditions may require slight heating or longer times.

Reagents:

-

Coupled Ester Intermediate (1.0 equiv)

-

Lithium Hydroxide (LiOH·H₂O) (3.0 – 5.0 equiv)

-

Solvent: THF / Water / Methanol (3:1:1 ratio)

Step-by-Step Procedure:

-

Dissolution: Dissolve the ester in THF/MeOH.

-

Saponification: Add a solution of LiOH in water dropwise. The mixture should turn slightly cloudy but become clear upon stirring.

-

Reaction: Stir at RT. Monitor by LC-MS.[1]

-

Optimization: If reaction is <50% complete after 4 hours, heat to 40°C.

-

-

Quench & Isolation:

-

Evaporate volatiles (THF/MeOH) under reduced pressure.

-

Acidify the remaining aqueous layer to pH ~2–3 using 1M HCl. Precipitation of the acid often occurs.

-

Extract with EtOAc (x3).

-

Dry (Na₂SO₄) and concentrate.

-

-

Result: The free carboxylic acid is now ready for the next coupling step (e.g., reacting with an amine to form a peptidomimetic).[2]

Scientific Rationale & Troubleshooting

Mechanistic Insight: The "Benzylamine Effect"

The methylene spacer in 3-(aminomethyl) derivatives insulates the amine from the aromatic ring's electronics.

-

vs. Anilines: Anilines (Ar-NH₂) are weak nucleophiles (pKa ~4-5) and often require symmetric anhydrides or acid chlorides for coupling.

-

vs. This Compound: The benzylamine (Ar-CH₂-NH₂) has a pKa ~9-10, making it similar to lysine or N-terminal amines. It couples readily with standard uronium reagents (HATU/HBTU).

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield (Coupling) | Salt formation / pH too low | Ensure DIPEA is >2.0 equiv relative to the amine salt. The reaction pH must be basic (~8). |

| Incomplete Hydrolysis | Steric/Electronic deactivation | Increase LiOH to 5 equiv and heat to 45°C. Switch solvent to Dioxane/Water for higher temp stability. |

| Racemization | Over-activation | If coupling to a chiral amino acid, use HOBt as an additive or switch to DEPBT (less racemization prone). |

| Gel formation | Peptide aggregation | Add chaotropic salts (LiCl) or use DMSO/DMF (1:1) as solvent.[2][3][4] |

Pathway Visualization

The following diagram illustrates the synthetic flow from building block to extended peptidomimetic.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Sigma-Aldrich. (2025). Product Specification: Methyl 3-(aminomethyl)-4-methoxybenzoate.[5] Link

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][4][6][7][8] Tetrahedron, 60(11), 2447-2467. Link

-

BenchChem. (2025). Protocols for Benzylamine Derivatives in Medicinal Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. bachem.com [bachem.com]

- 3. reddit.com [reddit.com]

- 4. bachem.com [bachem.com]

- 5. 2228311-59-7_CAS号:2228311-59-7_3-(4-Chloro-2-methoxypyridin-3-yl)-3-methylbutanoic acid - 化源网 [chemsrc.com]

- 6. peptide.com [peptide.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

Application Note: Orthogonal Protecting Group Strategies for 3-Aminomethyl Benzoate Esters

Introduction: The Strategic Importance of 3-Aminomethyl Benzoate Esters

3-Aminomethyl benzoate esters are valuable bifunctional building blocks in medicinal chemistry and materials science. Their structure incorporates a nucleophilic primary amine and an electrophilic ester, often necessitating a carefully planned synthetic route to achieve selective modification at one site without affecting the other. Uncontrolled reactivity can lead to undesired side products, such as polymerization or intramolecular amide formation (lactamization), reducing the yield and purity of the target molecule.

This application note provides a detailed guide to the strategic application of orthogonal protecting groups for 3-aminomethyl benzoate esters. We will explore the chemical principles behind selecting appropriate protecting groups, provide validated, step-by-step protocols for their installation and removal, and discuss the concept of orthogonality, which is fundamental to the successful synthesis of complex molecules.[1][2] The strategies outlined herein are designed for researchers, scientists, and drug development professionals who require precise control over their synthetic transformations.

The Principle of Orthogonal Protection

In a molecule with multiple reactive sites, an orthogonal protection strategy is one in which each protecting group can be removed under specific conditions that do not affect the other protecting groups.[2][3] For 3-aminomethyl benzoate esters, this means the amine protecting group should be removable without cleaving the ester, and vice-versa. The two most common and robust orthogonal schemes in modern organic synthesis are based on acid-labile and base-labile protecting groups.[2][4]

-

Acid-Labile Group: Typically removed with a strong acid like trifluoroacetic acid (TFA). The tert-Butoxycarbonyl (Boc) group is the archetypal example.[5][6]

-

Base-Labile Group: Removed with a mild organic base, such as piperidine. The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is the most widely used in this class.[7][8]

The benzoate ester itself is relatively stable but can be cleaved under harsh hydrolytic conditions (saponification), which are typically basic.[9][10][11] This allows for a third dimension of selectivity if required.

Diagram 1: Orthogonal protection strategies for the amine group.

Amine Protection Strategies and Protocols

The primary amine of the aminomethyl group is a potent nucleophile. Its protection is essential before attempting reactions at the ester carbonyl or other electrophilic sites.

The Boc (tert-Butoxycarbonyl) Group: An Acid-Labile Strategy

The Boc group is a cornerstone of amine protection due to its stability under a wide range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and reactions with many nucleophiles.[6][12] It is readily removed with strong acids like trifluoroacetic acid (TFA), which protonate the carbamate and trigger its collapse into the free amine, carbon dioxide, and a stable tert-butyl cation.[6][13]

Protocol 1: Boc Protection of 3-(Aminomethyl)benzoic Acid

This protocol describes the protection of the amine starting from the corresponding carboxylic acid, a common precursor.

-

Setup: In a round-bottom flask, dissolve 3-(aminomethyl)benzoic acid (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide (NaOH). Stir at room temperature until a clear solution is obtained.

-

Reaction: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) to the solution.

-

Stirring: Allow the reaction to slowly warm to room temperature and stir vigorously for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with diethyl ether (2 x volume) to remove any unreacted Boc₂O.

-

Isolation: Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 with 1 M hydrochloric acid (HCl). A white precipitate of the Boc-protected product will form.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-Boc-3-(aminomethyl)benzoic acid, typically as a white solid of high purity.

The resulting Boc-protected acid can then be esterified under standard conditions (e.g., H₂SO₄ in methanol) to yield the target methyl ester.

Diagram 2: General workflow for Boc protection and deprotection.

The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: A Base-Labile Strategy

The Fmoc group is orthogonal to the Boc group and is the foundation of the most common strategy in solid-phase peptide synthesis.[4][14] Its key feature is its lability to mild bases, such as a 20% solution of piperidine in DMF.[7][8] The base abstracts the acidic proton on the fluorenyl ring, initiating a β-elimination that releases the free amine, carbon dioxide, and dibenzofulvene, which is scavenged by the piperidine.[15]

Protocol 2: Fmoc Protection of an Amine

-

Setup: Dissolve the amine-containing substrate (1.0 equiv.), such as an amino acid, in a 10% aqueous sodium carbonate (Na₂CO₃) solution or a mixture of dioxane and aqueous sodium bicarbonate. Stir at 0°C.

-

Addition of Reagent: Slowly add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 equiv.) in dioxane or acetone to the stirring amine solution. Maintain the temperature at 0-5°C.[16]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-8 hours. Monitor by TLC.

-

Workup: Dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Isolation: Acidify the aqueous layer to pH 2-3 with dilute HCl. If the product precipitates, it can be collected by filtration. If it remains in solution, extract with an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.

Deprotection Protocols

The selective removal of the protecting group is as critical as its installation. The following protocols are optimized for high yield and purity.

Protocol 3: Deprotection of a Boc-Protected Amine

-

Setup: Dissolve the Boc-protected substrate (1.0 equiv.) in dichloromethane (DCM).

-

Reaction: Add trifluoroacetic acid (TFA, 5-10 equiv., typically a 25-50% v/v solution in DCM) to the solution at 0°C.

-

Stirring: Stir the reaction at room temperature for 1-3 hours. Vigorous gas (CO₂) evolution will be observed initially. Monitor the reaction to completion by TLC.[6]

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Isolation: The resulting amine is typically obtained as a TFA salt. It can be used directly or neutralized by partitioning between an organic solvent and a mild aqueous base (e.g., saturated NaHCO₃ solution). The organic layer is then dried and concentrated to yield the free amine.

Protocol 4: Deprotection of an Fmoc-Protected Amine

-

Setup: Dissolve the Fmoc-protected substrate (1.0 equiv.) in dimethylformamide (DMF).

-

Reaction: Add piperidine to the solution to a final concentration of 20% (v/v).

-

Stirring: Stir the reaction at room temperature. The deprotection is typically very rapid, often completing within 15-30 minutes.[7][17]

-

Workup: Remove the solvent and excess piperidine under high vacuum.

-

Isolation: The crude product can be purified by precipitation (e.g., by adding cold diethyl ether) or by silica gel chromatography to remove the dibenzofulvene-piperidine adduct.

Data Summary: Comparison of Protecting Group Strategies

The choice of protecting group is dictated by the planned subsequent reaction steps. This table provides a quick reference for comparing the two orthogonal strategies.

| Feature | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |

| Class | Acid-Labile Carbamate | Base-Labile Carbamate |

| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Fmoc-OSu or Fmoc-Cl |

| Stability | Stable to base, nucleophiles, hydrogenolysis | Stable to acid, hydrogenolysis |

| Deprotection Conditions | Strong Acid (e.g., TFA in DCM)[6][18] | Mild Base (e.g., 20% Piperidine in DMF)[7][8] |

| Orthogonal To | Fmoc, Cbz, Benzyl esters | Boc, t-Butyl esters, Cbz |

| Key Advantage | Robust and widely applicable in solution-phase synthesis. | Mild deprotection allows use with acid-sensitive substrates. |

Conclusion

The successful synthesis of complex molecules derived from 3-aminomethyl benzoate esters hinges on a robust and logical protecting group strategy. The Boc and Fmoc groups offer a powerful orthogonal system, enabling selective deprotection of the amine functionality under acidic or basic conditions, respectively, while preserving the integrity of the benzoate ester. By understanding the underlying chemical principles and employing validated protocols as described in this note, researchers can confidently navigate multi-step syntheses, minimizing side reactions and maximizing yields. The definitive guide for a comprehensive list of protecting groups and their applications remains Greene's Protective Groups in Organic Synthesis.[19][20][21]

References

-

Albericio, F., & Carpino, L. A. (1997). Orthogonal Protecting Groups for Nα-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. Available at: [Link]

-

Wuts, P. G. M. (2025). Greene's Protective Groups in Organic Synthesis (6th ed.). Wiley. Available at: [Link]

-

ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis: Fifth Edition | Request PDF. ResearchGate. Available at: [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. GenScript. Available at: [Link]

-

Silverman, R. B. (2007). Greene's Protective Groups in Organic Synthesis. Fourth Edition. Journal of Medicinal Chemistry, 50(1), 241-241. Available at: [Link]

-

AbeBooks. (n.d.). Greene's Protective Groups in Organic Synthesis by Wuts, Peter G. M. AbeBooks. Available at: [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Ferreira, C. M. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2453. Available at: [Link]

-

Hachmann, J. P., & Eissler, S. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(1), 143. Available at: [Link]

-

Biotage. (2023, January 31). What is solid phase peptide synthesis?. Biotage. Available at: [Link]

-

Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. Available at: [Link]

-

Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis. Chemical Reviews, 100(6), 2091-2158. Available at: [Link]

-

Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?. Powder Systems. Available at: [Link]

-

Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

-

Ferreira, C. M. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]

-

Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. Available at: [Link]

-

J&K Scientific LLC. (n.d.). Fmoc-(3-aminomethyl) benzoic acid | 155369-11-2. J&K Scientific LLC. Available at: [Link]

-

LookChem. (n.d.). FMOC-amino acid. LookChem. Available at: [Link]

-

Scribd. (n.d.). Protecting Group Strategies in Synthesis. Scribd. Available at: [Link]

-

LibreTexts Chemistry. (2020, May 30). 22.6: Ester Chemistry. LibreTexts. Available at: [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]

- Google Patents. (2010). US20100311968A1 - Deprotection of boc-protected compounds.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

-

SciSpace. (2009). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

-